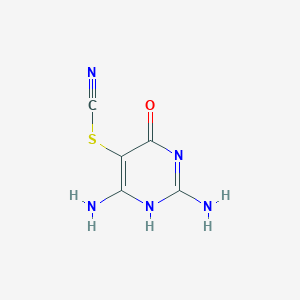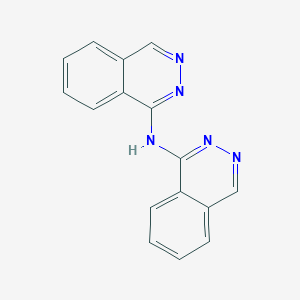
(Tetraaminophthalocyaninato)nickel(II)
Vue d'ensemble
Description
(Tetraaminophthalocyaninato)nickel(II) is a coordination compound that belongs to the phthalocyanine family It is characterized by a central nickel ion coordinated to a phthalocyanine ligand, which is further substituted with four amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tetraaminophthalocyaninato)nickel(II) typically involves the reaction of nickel salts with phthalocyanine precursors under controlled conditions. One common method involves the use of nickel(II) acetate and 4,5-diaminophthalonitrile as starting materials. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, typically around 150-200°C. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of (Tetraaminophthalocyaninato)nickel(II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(Tetraaminophthalocyaninato)nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while substitution reactions can result in various substituted phthalocyanine derivatives .
Applications De Recherche Scientifique
(Tetraaminophthalocyaninato)nickel(II) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Electronics: The compound’s unique electronic properties make it suitable for use in electronic devices such as organic semiconductors and photovoltaic cells.
Materials Science: It is employed in the development of advanced materials, including conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of (Tetraaminophthalocyaninato)nickel(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The central nickel ion plays a crucial role in these reactions by acting as an electron donor or acceptor. The amino groups on the phthalocyanine ligand further enhance the compound’s reactivity by providing additional sites for interaction with substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) phthalocyanine: Similar structure but with a central copper ion.
Iron(II) phthalocyanine: Contains a central iron ion.
Zinc(II) phthalocyanine: Features a central zinc ion.
Uniqueness
(Tetraaminophthalocyaninato)nickel(II) is unique due to the presence of amino groups, which enhance its reactivity and make it suitable for a wider range of applications compared to other phthalocyanine compounds. The central nickel ion also imparts distinct electronic properties that are advantageous in catalysis and electronic applications .
Propriétés
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMLEICURSJLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N12Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123257-00-1 | |
| Record name | Poly[nickel(II)-4,4′,4′′,4′′′-tetraaminophthalocyanine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123257-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
631.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)

![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)









